N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE
Description
N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a methylbenzenesulfonyl group
Properties
IUPAC Name |
N,N,2-trimethyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-14-5-7-16(8-6-14)26(24,25)23-11-9-22(10-12-23)18-13-17(21(3)4)19-15(2)20-18/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQPOXTYJLKZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with piperazine in the presence of a base.
Attachment of the Methylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may target the sulfonyl group or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted pyrimidines.
Scientific Research Applications
N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biology: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4-amine: Similar structure but lacks the methylbenzenesulfonyl group.
N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine: Very similar structure with slight variations in substituents.
Uniqueness
N,N,2-TRIMETHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to the presence of both the piperazine and methylbenzenesulfonyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
